

Chemical & Pharmacological Profile of 4-AcO-EPT

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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The table below summarizes the key available information on 4-AcO-EPT, which is crucial for any subsequent biomarker study design.

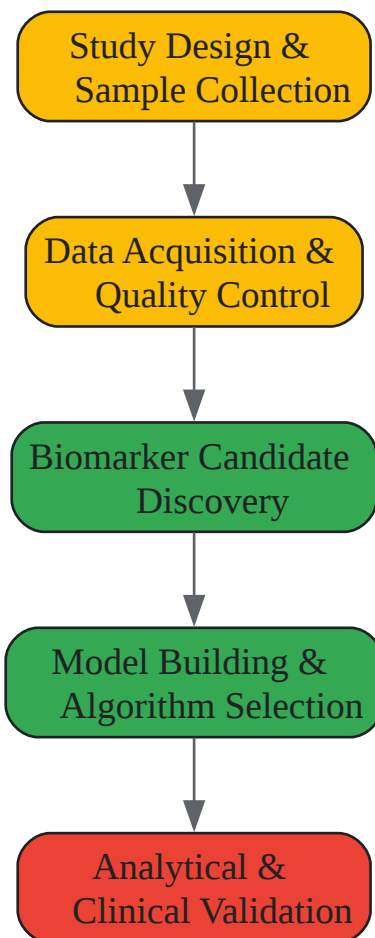
Aspect	Description
Systematic Name	3-(2-(Ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1]
Common Designation	4-AcO-EPT (4-acetoxy-N-ethyl-N-n-propyltryptamine) [2]
Chemical Structure	A tryptamine molecule with acetoxy group at the 4-position of the indole ring and ethyl-propyl groups on the amine [2].
Prodrug Relationship	Functions as a putative prodrug for 4-HO-EPT (4-hydroxy-N-ethyl-N-n-propyltryptamine) [2].
Receptor Activity	The active metabolite, 4-HO-EPT, is a serotonin (5-HT) receptor agonist, with most significant activity at the 5-HT _{2A} receptor [2].

| **In Vitro Potency (EC₅₀)** | **4-HO-EPT:** 4.24 nM at the 5-HT_{2A} receptor [2]. **4-AcO-EPT:** 24.0 nM at the 5-HT_{2A} receptor [2]. | | **Crystalline Form** | Often characterized as a fumarate salt. A studied form is bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [2]. |

General Framework for Biomarker Identification

Since direct protocols for 4-AcO-EPT are unavailable, the following general framework for molecular biomarker discovery can be adapted. Flow cytometry is a particularly relevant technology for biomarker-driven trials in immunology and oncology [3].

The workflow below outlines the key stages in identifying and validating a biomarker.



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Stage 1: Foundational Planning

- **Appropriate Study Design:** Ensure the study is adequately powered with sufficient sample numbers for statistically meaningful biomarker detection [4].

- **Sample Source Selection:** Choose relevant biological samples, which can range from cultured cells to minimally invasive liquid biopsies like blood plasma [4].

Stage 2: Data Generation & Analysis

- **Technology Selection:** For cellular biomarkers, **flow cytometry** is a powerful, multiparametric tool that can measure over 40 parameters simultaneously at a single-cell level. Key applications include [3]:
 - **Immunophenotyping:** Identifying and quantifying immune cell subsets (e.g., T regulatory cells) in response to treatment.
 - **Receptor Occupancy (RO) Assays:** Quantifying the binding of therapeutics to cell surface targets to determine drug saturation and EC₅₀.
 - **Phospho-protein Staining:** Assessing activation status of cell signaling pathways.
 - **Rare Cell Population Quantification:** Measuring cells like CAR-T cells or minimal residual disease.
- **Data Quality Control:** Implement rigorous data curation, quality control, and filtering based on standardized criteria [4].

Stage 3: Computational Biomarker Identification

After data preprocessing, statistical and machine learning methods are used to select the most predictive features [4]. The table below compares common algorithms.

Algorithm	Type	Key Principle	Application in Biomarker Discovery
sPLS (Sparse Partial Least Squares)	Dimensionality Reduction & Regression	Finds a linear model by projecting variables into a new space with integrated variable selection [4].	Identifies a small set of features (e.g., genes) that best predict an outcome.
XGBoost (eXtreme Gradient Boosting)	Ensemble Learning (Tree-based)	Builds a strong model by sequentially adding "if" conditions to correct errors of previous models [4].	Handles complex non-linear relationships to rank feature importance.
Random Forest	Ensemble Learning (Tree-based)	Grows many decision trees and combines their output for a more accurate and stable result [4].	Provides robust feature importance scores for biomarker prioritization.
Glmnet	Regularized Regression	Extends generalized linear models by adding a penalty term to prevent overfitting,	

ideal for high-dimensional data [4]. | Selects the most relevant biomarkers from a large pool of potential candidates (e.g., thousands of genes). |

Stage 4: Validation

- **Assay Validation:** For flow cytometry assays, validation is critical. It must demonstrate fitness-for-purpose by assessing intra-assay, inter-assay, and inter-operator variability. Consistency in sample preparation, processing, instrument settings, and data analysis across labs is essential [3].
- **Independent Validation:** Any discovered biomarker must be validated in independent assays and datasets to ensure it is robust, replicable, and fit for its intended clinical purpose [4].

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References

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To cite this document: Smolecule. [Chemical & Pharmacological Profile of 4-AcO-EPT]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11217290#4-aco-ept-biomarker-identification>]

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